2-((1-((2-溴苯基)磺酰基)哌啶-4-基)磺酰基)-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

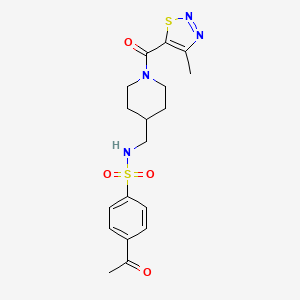

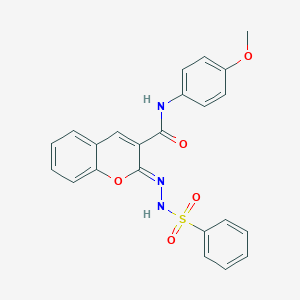

The compound "2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The compound is structurally related to various synthesized derivatives that have been studied for their antibacterial properties and enzyme inhibition potential .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine precursor. For instance, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate is obtained by reacting benzenesulfonyl chloride with ethyl isonipecotate, which is then converted into more complex derivatives . Another approach involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, leading to a parent compound that is further modified by substituting at the nitrogen atom with various electrophiles . These methods highlight the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which is often substituted with sulfonyl groups and other functional groups that influence the compound's biological activity. The structural elucidation of these compounds is typically achieved using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. For example, the synthesis of some derivatives involves the alkylation of active methylene compounds with N-mustard derivatives or the coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide . These reactions are crucial for introducing different substituents into the piperidine ring, thereby modifying the compound's properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the piperidine ring. These properties are important for determining the compound's suitability for pharmaceutical applications. The biological activities of these compounds, such as antibacterial properties and enzyme inhibition, are also closely related to their chemical structure. For instance, synthesized piperidine derivatives have been shown to exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, as well as inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

科学研究应用

抗菌活性

研究表明,结构与 2-((1-((2-溴苯基)磺酰基)哌啶-4-基)磺酰基)-N-甲基乙酰胺 相似的磺胺衍生物对各种细菌菌株表现出中度至强效的抗菌活性。例如,已评价具有磺胺和哌啶结构的合成化合物的抗菌潜力,对革兰氏阴性和革兰氏阳性细菌表现出不同程度的生长抑制(Khalid 等人,2016 年;Iqbal 等人,2017 年) (Khalid 等人,2016 年) (Iqbal 等人,2017 年)。

抗癌潜力

一些研究集中于磺胺衍生物的合成,以评估其抗癌活性。例如,已经合成并评估了带有 4-哌啶基-1,3,4-恶二唑结构的新型丙酰胺衍生物,作为有希望的抗癌剂。这些化合物对癌细胞系表现出有效的活性,表明它们作为癌症治疗的治疗剂的潜力(Rehman 等人,2018 年) (Rehman 等人,2018 年)。

酶抑制活性

已经探索了磺胺衍生物的酶抑制活性,特别是对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶的活性。这些酶是治疗神经退行性疾病(如阿尔茨海默病)的靶点。研究表明,某些磺胺衍生物对这些酶表现出有希望的抑制活性,表明它们在神经退行性疾病治疗中的潜在应用(Khalid,2012 年;Hassan 等人,2018 年) (Khalid,2012 年) (Hassan 等人,2018 年)。

作用机制

Target of Action

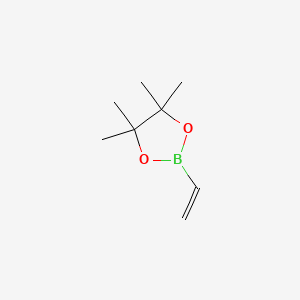

It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH .

安全和危害

未来方向

Future research on this compound could involve further studies to determine its potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

属性

IUPAC Name |

2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMDJFFKMBJAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)